H-Ala-ala-pro-ala-OH

Descripción general

Descripción

H-Ala-ala-pro-ala-OH is a tetrapeptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Conformational Influence and Disease Implications

- Research by (Owen et al., 2012) found that hydroxyl radicals (•OH) can initiate the unfolding of amino acid residues, including alanine (Ala), by abstracting hydrogen. This conformational change could be implicated in peptide misfolding diseases like Alzheimer's.

Interaction with Gold (Au)

- (Koleva et al., 2007) discussed the dipeptide alanylphenylalanine (H-Ala-Phe-OH) and its ability to form complexes with Au(III), suggesting potential applications in the synthesis of novel compounds and materials.

Oxidative Stress and Apoptosis

- In the context of oxidative stress, (Li et al., 2013) demonstrated that alanine (Ala) can protect against hydroxyl radical-induced apoptosis in carp erythrocytes, highlighting its potential role in cellular protection mechanisms.

Peptide Synthesis and Conformation

- Studies on the rates of proline cis-trans isomerization in oligopeptides by (Grathwohl & Wüthrich, 1981) have implications for understanding peptide synthesis and the conformational stability of proteins, particularly involving proline.

Thrombolytic Activity

- Research on metabolites of Ala-Arg-Pro-Ala-Lys indicated thrombolytic activity, as found by (Zhao et al., 2004). This suggests potential applications in developing new thrombolytic agents.

Solid-State NMR Studies

- High-resolution solid-state NMR measurement and quantum chemical calculations have been used to analyze the conformational properties of polypeptides containing proline, including studies on oligopeptides like H-(L-Ala)n-L-Pro-OH, as described by (Souma et al., 2008).

Metabolite Analysis and Bioassay

- The identification and bioassay of metabolites like Ala-Arg-Pro-Ala-OH reveal insights into peptide metabolism and potential therapeutic applications, as researched by (Zhao et al., 2003).

Targeting Angiotensin Converting Enzyme

- A novel nonapeptide, H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH, has been identified to target the angiotensin-converting enzyme in the brain, indicating possible applications in neurological therapies, as found by (Neasta et al., 2016).

Peptide Transport and Conformational Specificity

- Research on the intestinal H+/peptide symporter PEPT1's specificity for peptide bond conformers, including studies on Ala-Pro derivatives, provides insights into peptide transport mechanisms. This was explored by (Brandsch et al., 1998).

Hydroxyl Radical Scavenging

- Alpha-lipoic acid (ALA) has been shown to have a scavenging ability towards hydroxyl radicals, which is significant for understanding oxidative stress and potential therapeutic applications, as indicated by (Perricone et al., 1999).

Safety and Hazards

Mecanismo De Acción

Target of Action

H-Ala-ala-pro-ala-OH, a nonpolar dipeptide, is primarily absorbed by human intestinal Caco-2 cells . The transport of alanine (Ala), like proton/amino acid symport, can lead to cytoplasmic acidification .

Mode of Action

It’s known that the transport of alanine (ala) in the peptide, similar to proton/amino acid symport, can cause cytoplasmic acidification . This suggests that the peptide might interact with its targets, possibly certain cellular transporters, to influence the proton gradient and thus the pH within the cell.

Biochemical Pathways

For instance, ALA is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . It’s involved in the biosynthesis pathway of these compounds, which contains multiple regulatory points affected by positive/negative factors .

Pharmacokinetics

It’s known that the peptide is absorbed by human intestinal caco-2 cells , suggesting that it can be taken up from the gastrointestinal tract.

Result of Action

Given its potential role in influencing the proton gradient and thus the ph within the cell , it might have implications for various cellular processes that are pH-dependent.

Propiedades

IUPAC Name |

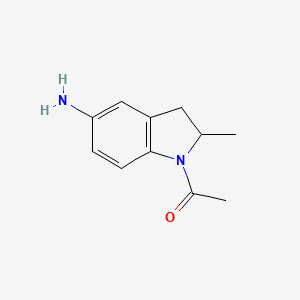

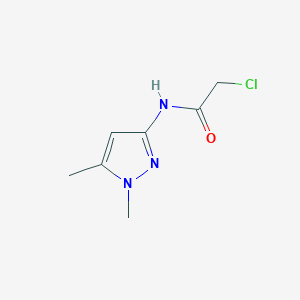

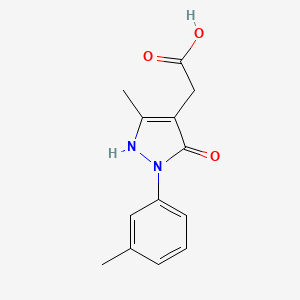

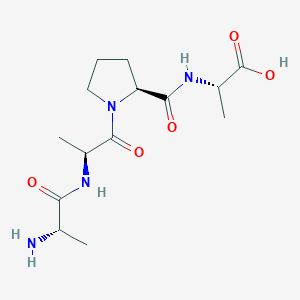

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O5/c1-7(15)11(19)16-8(2)13(21)18-6-4-5-10(18)12(20)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,19)(H,17,20)(H,22,23)/t7-,8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHANLXYXMOODOB-XKNYDFJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432904 | |

| Record name | L-Alanyl-L-alanyl-L-prolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53620-20-5 | |

| Record name | L-Alanyl-L-alanyl-L-prolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.